N-(6-Methoxy-2-benzothiazolyl)-N'-methylethanediamide
Description
Properties
CAS No. |
104388-94-5 |
|---|---|
Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)-N-methyloxamide |
InChI |
InChI=1S/C11H11N3O3S/c1-12-9(15)10(16)14-11-13-7-4-3-6(17-2)5-8(7)18-11/h3-5H,1-2H3,(H,12,15)(H,13,14,16) |
InChI Key |
HCKWIPTWVKBARN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 6-Methoxy-2-Benzothiazole Core
- The benzothiazole ring system is typically constructed via cyclization reactions involving 2-aminothiophenol derivatives and appropriate aldehydes or carboxylic acid derivatives.
- Methoxylation at the 6-position is introduced either by starting from a methoxy-substituted aniline or by selective methylation of hydroxyl precursors.
- Bromination and subsequent methylation at specific positions can be achieved using alkyl nitrites and formaldehyde with sodium triacetoxyborohydride as a reducing agent, as described in patent WO2005047296A1.
Solvent and Reaction Conditions
- Alcohol-based solvents such as methanol or ethanol are preferred for these steps, with methanol being most favored due to its polarity and ability to dissolve intermediates.
- Reaction temperatures range from 0 °C to the solvent’s boiling point, typically around ambient to 50 °C.
- Alkali metal hydroxides (LiOH, NaOH, KOH) are used for hydrolysis and pH adjustment, with lithium hydroxide often preferred for better control and yield.
Introduction of the N'-Methylethanediamide Side Chain
Activation of Carboxylic Acid Intermediate
- The carboxylic acid derivative of the benzothiazole intermediate (compound (5) in patent WO2005047296A1) is activated to form reactive intermediates such as acid chlorides, mixed acid anhydrides, or active esters.
- Acid chlorides are prepared by treatment with oxyhalides like thionyl chloride or oxalyl chloride.
- Mixed acid anhydrides can be formed using chloroformic acid esters (e.g., ethyl chloroformate) in the presence of a base.
- Active esters are also employed to facilitate amide bond formation under mild conditions.
Coupling with N-Methylethanediamine
- The activated benzothiazole intermediate is reacted with N-methylethanediamine or its salts to form the target amide bond.
- This step is typically carried out under peptide synthesis-like conditions, often at ambient temperature or slightly elevated temperatures.
- Catalytic hydrogenation may be used post-coupling to reduce any nitro or other reducible groups if present, using catalysts such as platinum or nickel.
Purification and Isolation
- After reaction completion, the mixture is subjected to aqueous workup involving pH adjustments (alkaline or acidic) to separate the product from impurities.
- Organic solvents such as toluene, ethyl acetate, or isopropyl acetate are used for extraction.
- Drying agents like anhydrous sodium sulfate are employed before solvent evaporation under reduced pressure.
- The final compound can be isolated as a free base or as a salt (e.g., hydrochloride) depending on the intended application.
Representative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination & Methylation | Alkyl nitrite, formaldehyde, Na triacetoxyborohydride | Methanol (preferred) | 0 to 50 | ~10-15 | Not specified | Methylation at 5-position |
| Hydrolysis | LiOH (alkali metal hydroxide) | Water + organic solvent | 5 to boiling point | 10-15 | Not specified | pH adjusted to 12-13 |
| Activation (Acid chloride) | Thionyl chloride or oxalyl chloride | Toluene or ethyl acetate | Ambient | 1-3 | Not specified | Formation of acid chloride intermediate |
| Amide Coupling | N-methylethanediamine, base | Methanol or toluene | Ambient to 40 | 1-5 | Not specified | Peptide synthesis conditions applied |
| Purification | Acid/base extraction, drying, evaporation | Toluene, ethyl acetate | Ambient | - | - | Isolation as free base or salt |
Additional Relevant Synthetic Insights
- The preparation of 6-methoxy-2,6-dimethylheptanal, a related methoxy-substituted intermediate, involves methoxylation using methanol and sulfuric acid at 30-80 °C, followed by extraction and purification steps that can inform analogous methoxylation strategies in benzothiazole synthesis.
- Hydrogenation steps for reducing nitro groups to amines in related aromatic systems use palladium or platinum catalysts under mild hydrogen pressure (2-3 bar) and ambient temperature for 0.5 to 4 hours.
- The use of sodium methoxide and methyl chloroacetate in toluene at low temperatures (-20 °C) followed by acid/base workup is a useful precedent for introducing alkylated side chains in aromatic systems.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzothiazole ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(6-Methoxy-2-benzothiazolyl)-N'-methylethanediamide as an anticancer agent. It has been synthesized and tested against various cancer cell lines, revealing significant cytotoxic effects. For instance, a study demonstrated its efficacy against colorectal cancer cells, showing an IC50 value that indicates potent activity compared to standard chemotherapeutics like doxorubicin .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property makes it a candidate for further development in nutraceuticals aimed at reducing oxidative damage in cells .
Synthesis and Modification
The synthesis of this compound involves several steps, often starting from readily available benzothiazole derivatives. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties. For example, introducing different substituents on the benzothiazole ring has been shown to influence its binding affinity to biological targets .
Case Study 1: Colorectal Cancer Treatment
A series of derivatives based on this compound were synthesized and screened for their anticancer properties against colorectal cancer cell lines. The study concluded that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting that structural modifications could lead to more effective treatments .
Case Study 2: Antioxidant Activity Assessment
In a comparative study assessing various compounds for their antioxidant activities, this compound was found to outperform several known antioxidants in scavenging assays, indicating its potential use in formulations aimed at combating oxidative stress .
Mechanism of Action
The mechanism of action of N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
This difference may influence metabolic stability and binding affinity in biological targets . Ethanediamide vs. Benzamide Linkers: The ethanediamide bridge in the target compound allows for dual hydrogen-bonding interactions, whereas benzamide derivatives () rely on a single amide bond, reducing conformational flexibility but enhancing aromatic interactions .
Solubility and Pharmacokinetics: The diethylaminoethyl group in the analog from improves solubility in polar solvents due to its tertiary amine, whereas the target compound’s methyl group may limit aqueous solubility .
Enzyme Inhibition: Trifluoromethyl-substituted benzothiazoles () are often designed as enzyme inhibitors, leveraging the CF₃ group’s metabolic stability and hydrophobic interactions .
Biological Activity
N-(6-Methoxy-2-benzothiazolyl)-N'-methylethanediamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from various studies.
Chemical Structure and Properties
This compound is characterized by its unique benzothiazole moiety, which is known for conferring various biological activities. The molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O2S |
| Molecular Weight | 238.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has been shown to inhibit Janus kinase 3 (JAK3), which plays a crucial role in cytokine signaling pathways associated with various autoimmune diseases and cancers .
Biological Activities
-
Anticancer Activity
- Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown comparable efficacy to established chemotherapeutics like doxorubicin in inhibiting breast cancer cell proliferation .
- The compound induces apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) release and alterations in cell cycle progression .
- Anti-inflammatory Effects
- Antimicrobial Activity
- Neuroprotective Effects
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Autoimmune Diseases : A murine model demonstrated that treatment with this compound significantly reduced symptoms of autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, by inhibiting JAK3-mediated signaling pathways .
- Cancer Treatment : In vitro studies revealed that the compound effectively inhibited tumor growth in breast cancer models, showcasing its potential as a novel anticancer agent .
Q & A
Basic: What are the standard synthetic routes for N-(6-Methoxy-2-benzothiazolyl)-N'-methylethanediamide?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-methoxy-2-benzothiazolamine derivatives with methylethanediamide precursors under anhydrous conditions. For example, analogous procedures use dry dichloromethane (DCM) as a solvent, N,N-diisopropylethylamine (DIPEA) as a base, and controlled dropwise addition of acyl chlorides at 0°C under nitrogen . Post-synthesis, purification via flash column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) is recommended to isolate the product .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the benzothiazole ring substitution pattern and methoxy/methyl group integration .
- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and amide (N-H) stretches, often observed at ~1650 cm⁻¹ and ~3300 cm⁻¹, respectively .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₃N₃O₃S) .
- X-ray Crystallography : For resolving ambiguities in stereochemistry or tautomeric forms, if crystallizable .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Yield optimization requires addressing:
- Solvent Effects : Polar aprotic solvents (e.g., DMF or 2-methoxyethanol) enhance solubility of intermediates, while DCM minimizes side reactions .
- Temperature Control : Reflux (e.g., 9 h at 80°C) improves reaction completion for condensation steps, whereas low temperatures (0°C) prevent acyl chloride decomposition .
- Catalyst Selection : Use of coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) accelerates amide bond formation .
- Purification : Sequential washing (e.g., methanol for removing unreacted aldehydes) and recrystallization enhance purity .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies often arise from tautomerism or solvent effects. For example:
- Tautomeric Equilibria : The benzothiazole-thione/thiol tautomerism can shift NMR peaks. Compare data across solvents (CDCl₃ vs. DMSO-d₆) .
- Hydrogen Bonding : IR spectra may show variable N-H stretches due to intermolecular H-bonding in solid vs. solution states .
- Cross-Validation : Use complementary techniques (e.g., X-ray with NMR) to confirm assignments. For ambiguous cases, synthesize derivatives (e.g., methylated analogs) to lock specific tautomers .
Basic: What are the compound’s applications in material science and analytical chemistry?
Answer:
- Dye Synthesis : The benzothiazole core is a key chromophore in disperse dyes (e.g., Disperse Orange FC 84508), where methoxy groups enhance solubility and lightfastness .
- Analytical Reagents : Its triazene derivatives act as chelating agents for metal ion detection, leveraging the N,O-donor system .
- Polymer Additives : Used to modify thermal stability in composites due to aromatic rigidity .
Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?
Answer:
- Electrophilic Activation : The benzothiazole’s electron-withdrawing methoxy group activates the adjacent carbon for nucleophilic attack, as shown in SNAr reactions with amines .
- Solvent-Mediated Pathways : Polar solvents stabilize transition states in amide bond formation, with acetic acid enhancing proton transfer in condensation steps .
- Steric Effects : Substituents on the ethanediamide moiety influence regioselectivity; bulkier groups favor N-methylation over O-alkylation .
Advanced: How does structural modification impact its biological activity?
Answer:
- Pharmacophore Tuning : Adding electron-withdrawing groups (e.g., fluoro) to the benzothiazole ring enhances antimicrobial activity by improving membrane permeability .
- Bioisosteric Replacement : Replacing the methoxy group with a thioether increases metabolic stability in anticancer studies .
- Hydrazone Derivatives : Schiff base formation at the ethanediamide moiety introduces redox-active sites for pro-drug activation .
Basic: What safety protocols are essential during synthesis?
Answer:
- Handling Acyl Chlorides : Use cold traps and inert atmospheres to prevent exothermic decomposition .
- Solvent Disposal : Ethyl acetate and DCM require proper waste segregation due to flammability and toxicity .
- Personal Protective Equipment (PPE) : Gloves and goggles are mandatory when handling corrosive reagents (e.g., trifluoroacetic anhydride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
